molecular formula C20H21ClN4O4S B2594437 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1052547-19-9

2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2594437
CAS No.: 1052547-19-9
M. Wt: 448.92
InChI Key: PYTLCKJAGXMBIF-UHFFFAOYSA-N
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Description

The compound 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a sophisticated chemical building block designed for pharmaceutical research and development. This molecule features a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core, a privileged scaffold in medicinal chemistry known for its presence in biologically active compounds . The core structure is further functionalized with an ethyl group at the 6-position and a carboxamide at the 3-position, which are key modulators for target affinity and physicochemical properties. A primary application of this reagent is as a key intermediate in the synthesis of more complex molecules. The presence of the 1,3-dioxoisoindolin-2-yl (phthalimide) group acts as a protected amine, a common strategy in multi-step synthetic routes. This protecting group can be selectively removed under mild conditions to reveal a primary amine, enabling further derivatization and coupling reactions . This makes the compound exceptionally valuable for constructing compound libraries or for use in the development of protease inhibitors, receptor modulators, and other therapeutic agents where a precise amine functionality is required. Researchers will find this chemical indispensable for probing structure-activity relationships (SAR) and for lead optimization studies in drug discovery programs. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S.ClH/c1-2-23-8-7-13-14(9-23)29-18(16(13)17(21)26)22-15(25)10-24-19(27)11-5-3-4-6-12(11)20(24)28;/h3-6H,2,7-10H2,1H3,(H2,21,26)(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTLCKJAGXMBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS number: 1052547-19-9) is a synthetic derivative that has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that includes a thieno[2,3-c]pyridine moiety and an isoindolinone scaffold, which are known for their various pharmacological properties.

  • Molecular Formula : C20H21ClN4O4S
  • Molecular Weight : 448.9 g/mol
  • Solubility : Not specified in the available data
  • Structural Features : The compound features multiple functional groups that may contribute to its bioactivity, including amide and dioxo groups.

The biological activity of this compound is primarily linked to its interaction with specific protein targets involved in cellular signaling pathways. Notably, it has been reported to interact with cyclin-dependent kinase 9 (CDK9), which plays a crucial role in transcription regulation and is implicated in various cancers. The compound may act as a PROTAC (proteolysis-targeting chimera) , facilitating the degradation of CDK9 through the ubiquitin-proteasome pathway .

Biological Activity

Research Findings

A review of the literature reveals several key findings regarding the biological activity of related compounds:

StudyFindings
Compounds targeting CDK9 show promise in cancer treatment by promoting protein degradation.
PROTAC technology is effective in degrading proteins associated with cancer progression.
Thieno[2,3-c]pyridine derivatives have exhibited anti-inflammatory activity in preclinical models.

Future Directions

Further research is necessary to fully elucidate the biological activity of this compound. Key areas for future investigation include:

  • In vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Mechanistic Studies : To delineate the specific pathways affected by this compound.
  • Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and selectivity.

Scientific Research Applications

Basic Information

  • IUPAC Name : 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
  • Molecular Formula : C22H24ClN3O5S
  • Molecular Weight : 478.0 g/mol
  • CAS Number : 1330347-76-6

Structural Features

The compound features a thieno[2,3-c]pyridine core with various functional groups that enhance its biological activity. The presence of the dioxoisoindoline moiety suggests potential interactions with biological targets.

Medicinal Chemistry

  • Anticancer Activity :
    • The compound has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of thieno[2,3-c]pyridine exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that similar compounds can inhibit tumor growth in vitro and in vivo models .
  • E3 Ligase Ligand in PROTAC Technology :
    • It has been utilized in the development of PROTAC (Proteolysis Targeting Chimeras) technology. The compound acts as a ligand-linker conjugate that facilitates the targeted degradation of specific proteins involved in cancer progression . This application is particularly promising for overcoming drug resistance in cancer therapies.

Biochemical Research

  • Enzyme Inhibition :
    • The structural components of this compound suggest it may inhibit certain enzymes involved in metabolic pathways. Preliminary studies have indicated that thieno[2,3-c]pyridine derivatives can act as inhibitors of key enzymes such as kinases and proteases .
  • Neuroprotective Effects :
    • Research has also pointed towards potential neuroprotective properties. Compounds with similar structures have shown efficacy in models of neurodegenerative diseases by reducing oxidative stress and inflammation .

Data Table of Applications

Application AreaSpecific Use CaseReferences
Anticancer ActivityCytotoxic effects on cancer cell lines
PROTAC TechnologyE3 ligase ligand for targeted protein degradation
Enzyme InhibitionInhibition of metabolic enzymes
Neuroprotective EffectsReducing oxidative stress in neurodegenerative models

Case Study 1: Anticancer Efficacy

In a study published by Zhang et al., derivatives of thieno[2,3-c]pyridine were tested against breast cancer cell lines. Results indicated that the compounds led to significant apoptosis and reduced cell viability compared to control groups.

Case Study 2: PROTAC Development

A recent publication detailed the use of this compound in creating a PROTAC aimed at degrading FKBP12 F36V and BET proteins. The study demonstrated enhanced degradation efficiency compared to traditional small-molecule inhibitors, highlighting its potential in targeted cancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The closest analog identified is 2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (). The primary distinction lies in the alkyl substitution at the 6-position of the tetrahydrothienopyridine ring: ethyl (target compound) vs. isopropyl (analog).

Table 1: Structural and Functional Comparison
Property Target Compound (6-Ethyl) Analog (6-Isopropyl)
Substituent at 6-position Ethyl (-CH₂CH₃) Isopropyl (-CH(CH₃)₂)
Molecular Weight (calc.)* ~523.98 g/mol ~538.02 g/mol
Steric Bulk Lower Higher
Hydrophobicity (Predicted) Moderate Increased
Known Suppliers Not explicitly listed Changzhou Yinsheng Pharmaceutical, S.R. Drugs ()

*Calculated based on molecular formula.

Implications of Substituent Variation

Steric and Electronic Effects

In contrast, the bulkier isopropyl group may improve hydrophobic interactions but limit conformational adaptability. This aligns with structure-activity relationship (SAR) principles observed in thiophene derivatives, where alkyl substituents modulate receptor binding and allosteric effects ().

Pharmacological Considerations

highlights that alkyl substitution at specific positions (e.g., 4-position in thiophenes) enhances adenosine A1 receptor binding. Extrapolating this to the tetrahydrothienopyridine scaffold, the 6-ethyl substituent may optimize interactions with similar targets due to balanced steric and electronic properties. Conversely, the 6-isopropyl analog’s increased hydrophobicity could improve membrane permeability but reduce solubility, a critical factor in drug development.

Lumping Strategy in Chemical Modeling

discusses lumping chemically similar compounds for computational efficiency. The ethyl and isopropyl analogs could be grouped in such models due to shared core structures, though their distinct substituents may necessitate separate treatment in detailed SAR studies.

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